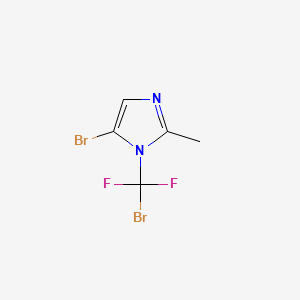
5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole typically involves multiple stepsThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure the desired substitution occurs efficiently .
Chemical Reactions Analysis
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole include other brominated imidazoles and fluorinated imidazoles. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activities. For example:
5-Bromo-1-methylimidazole: Similar in structure but lacks the bromodifluoromethyl group.
5-Bromo-1,2,3-trifluorobenzene: Contains multiple fluorine atoms, leading to different chemical properties .
Properties
Molecular Formula |
C5H4Br2F2N2 |
|---|---|
Molecular Weight |
289.90 g/mol |
IUPAC Name |
5-bromo-1-[bromo(difluoro)methyl]-2-methylimidazole |
InChI |
InChI=1S/C5H4Br2F2N2/c1-3-10-2-4(6)11(3)5(7,8)9/h2H,1H3 |
InChI Key |
IIBNOKBWUQVKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(F)(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















